

Application Notes: Determining Optimal aTAG 2139 Concentration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: aTAG 2139
Cat. No.: B15586822

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of **aTAG 2139**, a potent and selective degrader of MTH1 fusion proteins. **aTAG 2139** is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to an MTH1-tagged protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.^[1] This technology offers a powerful tool for targeted protein knockdown and functional studies.

Introduction to aTAG 2139

The aTAG (AchillesTAG) system utilizes the human enzyme MTH1 (MutT Homolog 1) as a "degron tag." A protein of interest is fused with MTH1, making it a target for aTAG degraders. **aTAG 2139** is a cell-permeable molecule suitable for both in vitro and in vivo applications.^[1] A key advantage of the aTAG system is that the degradation of the MTH1 tag itself has no known phenotypic effect, making it a clean system for studying the function of the fused protein of interest.^[2]

Physicochemical and Pharmacokinetic Properties of aTAG 2139

A summary of the key properties of **aTAG 2139** is provided in the table below. This information is crucial for preparing stock solutions and designing experiments.

Property	Value	Reference
Molecular Weight	782.81 g/mol	[1]
Formula	C42H38N8O8	[1]
Solubility	Soluble to 50 mM in DMSO	[1]
Purity	≥98%	[1]
Storage	Store at -20°C	[1]
CAS Number	2387510-81-6	[1]

Efficacy of aTAG 2139 in Preclinical Models

The efficacy of **aTAG 2139** is typically determined by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. These parameters can vary depending on the cell line, the specific MTH1-fusion protein, and experimental conditions.

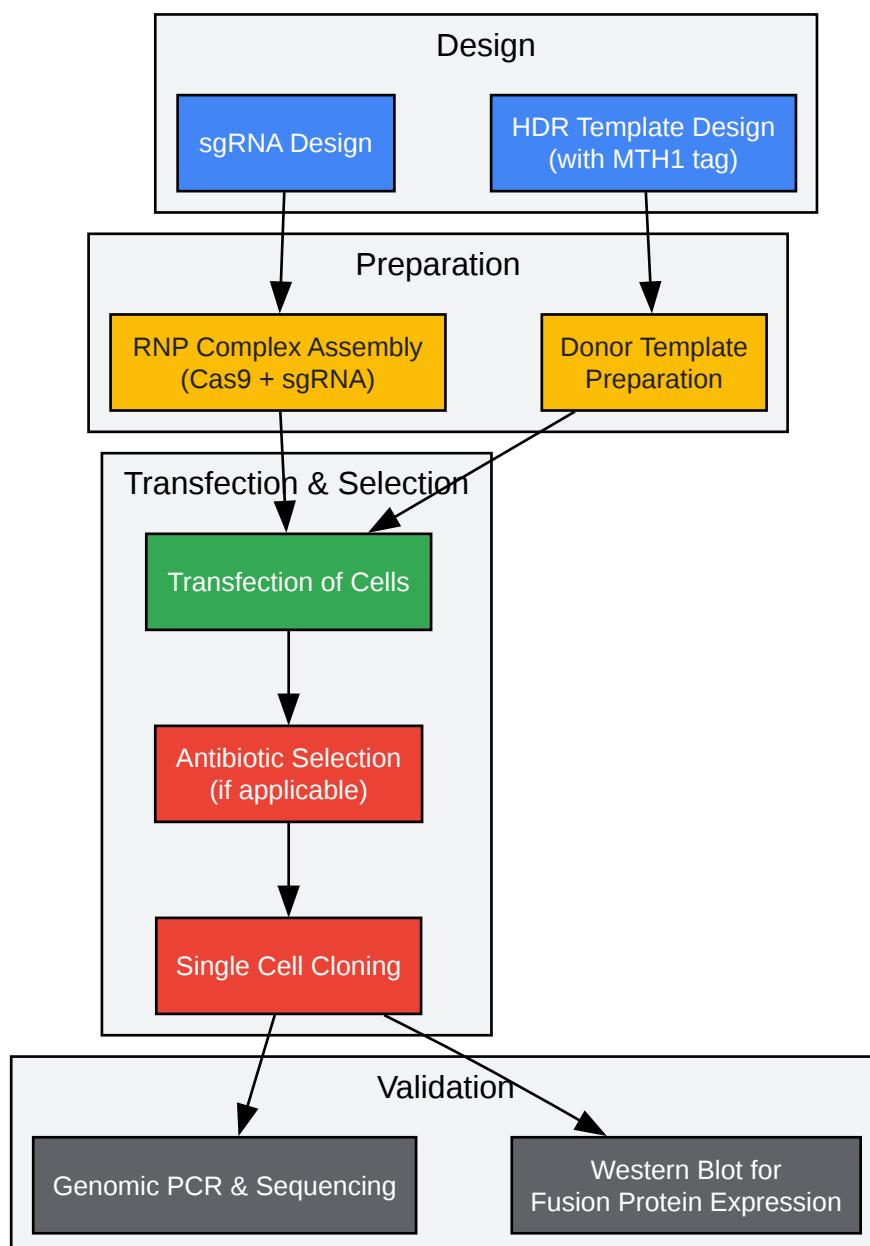
Parameter	Value	Cell Line/System	Reference
DC50	0.27 nM	Jurkat cells (exogenously expressed CAR- MTH1)	[1]
DC50	1.1 nM	Not specified	[3]
Dmax	92.1%	Jurkat cells (exogenously expressed CAR- MTH1)	[1]
Ki for MTH1	2.1 nM	Not specified	[3]

aTAG 2139 Signaling Pathway

The mechanism of action of **aTAG 2139** involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

aTAG 2139 Mechanism of Action

[Click to download full resolution via product page](#)**aTAG 2139** induced protein degradation pathway.


Experimental Protocols

Generation of MTH1-Fusion Protein Expressing Stable Cell Lines

To study the effect of **aTAG 2139**, it is essential to have a cell line that stably expresses the protein of interest fused to the MTH1 tag. CRISPR-Cas9 mediated knock-in is a precise method to achieve this.

Workflow for Generating MTH1-Tagged Stable Cell Lines

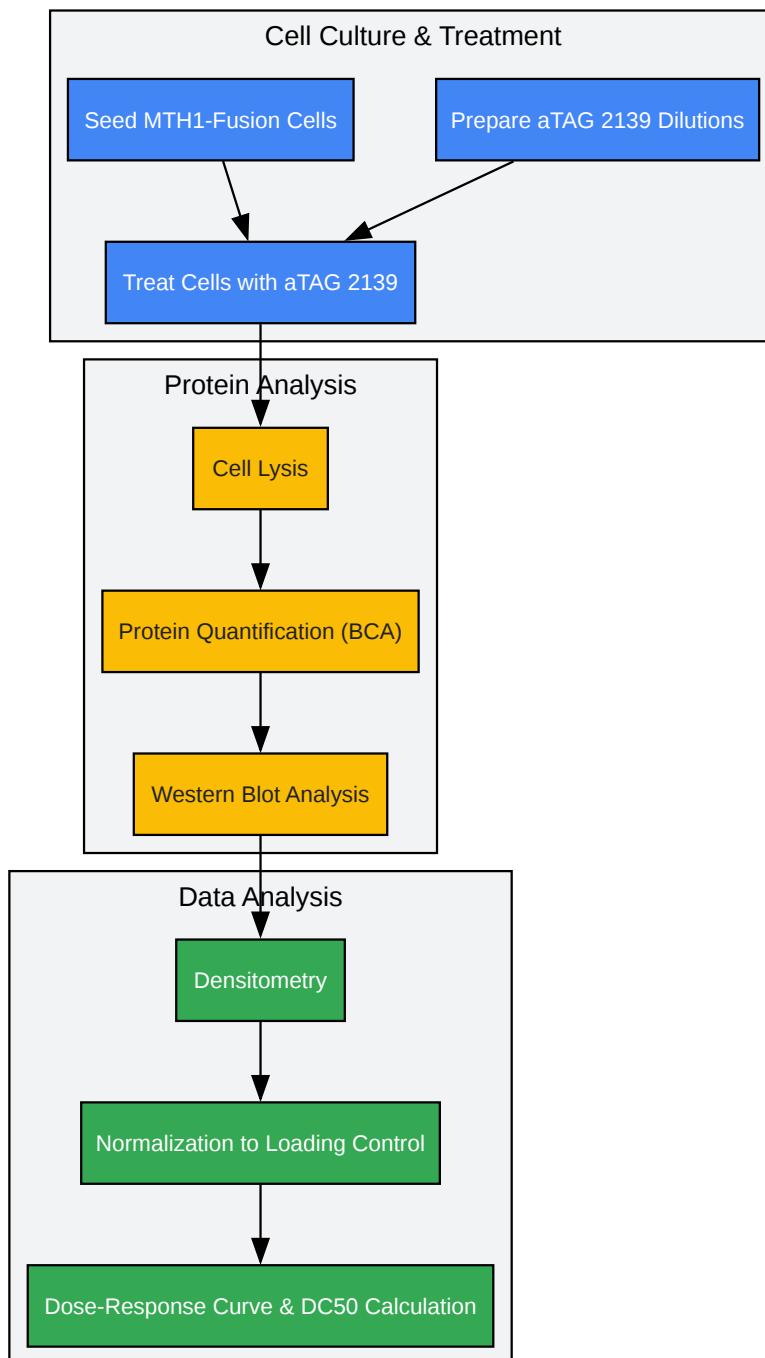
CRISPR-Cas9 Workflow for MTH1 Tagging

[Click to download full resolution via product page](#)

Workflow for generating MTH1-tagged cell lines.

Protocol:

- Design sgRNA and HDR Template:
 - Design single guide RNAs (sgRNAs) targeting the desired genomic locus for MTH1 tag insertion (N- or C-terminus of the protein of interest).
 - Design a homology-directed repair (HDR) template containing the MTH1 tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the Cas9 cut site.
- Prepare RNP Complex and Donor Template:
 - Synthesize or in vitro transcribe the sgRNA.
 - Assemble the ribonucleoprotein (RNP) complex by incubating the sgRNA with purified Cas9 nuclease.
 - Prepare the HDR donor template.
- Transfection:
 - Transfect the target cells with the RNP complex and the HDR donor template using a suitable method (e.g., electroporation, lipofection).
- Selection and Clonal Isolation:
 - If the HDR template contains a selection marker, apply the appropriate selection agent to enrich for successfully edited cells.
 - Perform single-cell cloning to isolate individual clones.
- Validation:
 - Expand the isolated clones and extract genomic DNA.


- Verify the correct integration of the MTH1 tag by PCR and Sanger sequencing.
- Confirm the expression of the MTH1-fusion protein by Western blotting using an antibody against the protein of interest or the MTH1 tag.

Determining the Optimal Concentration of aTAG 2139

The optimal concentration of **aTAG 2139** should be determined empirically for each cell line and MTH1-fusion protein. A dose-response experiment followed by Western blotting is the most direct method to determine the DC50.

Experimental Workflow for Determining Optimal aTAG 2139 Concentration

Workflow for Optimal aTAG 2139 Concentration

[Click to download full resolution via product page](#)

References

- 1. aTAG 2139 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes: Determining Optimal aTAG 2139 Concentration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15586822#determining-optimal-atag-2139-concentration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com